

Application Note & Protocols: The Reactivity of 4-Amino-5-methylpyridin-2-ol

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Compound of Interest

Compound Name: 4-Amino-5-methylpyridin-2-ol

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A Guide for Synthetic Chemists and Drug Development Professionals

Abstract

4-Amino-5-methylpyridin-2-ol (CAS: 95306-64-2) is a heterocyclic organic compound of significant interest in medicinal chemistry, most notably as a key starting material for the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist.^{[1][2][3]} This guide provides a detailed examination of the reactivity of **4-Amino-5-methylpyridin-2-ol**, focusing on its interactions with both electrophiles and nucleophiles. A central theme is the compound's pronounced nucleophilic character, driven by its electron-rich aminopyridine core. We will explore the critical role of its pyridinol-pyridone tautomerism, which dictates the available reactive sites. This document furnishes researchers with not only the theoretical underpinnings of the molecule's reactivity but also detailed, actionable protocols for key synthetic transformations, including N-acylation, N-alkylation, and electrophilic halogenation.

Core Physicochemical Properties and Tautomerism

4-Amino-5-methylpyridin-2-ol is a white to light yellow crystalline solid.^[1] Its structure is characterized by a pyridine ring bearing a strongly activating amino group at the C4 position, a methyl group at C5, and a hydroxyl group at C2.^[1] This substitution pattern creates a molecule with a rich and nuanced chemical personality.

Property	Value	Source
CAS Number	95306-64-2	[1][4]
Molecular Formula	C ₆ H ₈ N ₂ O	[4][5]
Molecular Weight	124.14 g/mol	[1][3]
Appearance	White to off-white or light brown solid	[1][3]
Storage	2-8°C, sealed in dry, dark conditions	[4]

A pivotal aspect of this molecule's reactivity is its existence as a mixture of two tautomeric forms in equilibrium: the pyridin-2-ol form and the 4-amino-5-methyl-2(1H)-pyridinone form.[5] [6] The pyridinone tautomer is often a significant contributor to the equilibrium, influencing the molecule's aromaticity and the nucleophilicity of the various heteroatoms.

Caption: Tautomeric equilibrium of the title compound.

This equilibrium is crucial: the enol form presents a nucleophilic hydroxyl group, while the keto form possesses an amide-like character with a potentially acidic N-H proton and a carbonyl oxygen. The exocyclic amino group at C4 remains a potent nucleophilic center in both forms.

Reactions with Electrophiles: The Nucleophilic Nature of 4-Amino-5-methylpyridin-2-ol

The combination of the C4-amino group and the pyridine ring heteroatoms renders the molecule highly nucleophilic.[7] The primary sites for electrophilic attack are the exocyclic amino nitrogen (N4), the ring nitrogen (N1), and, depending on the tautomeric form, the hydroxyl oxygen or the carbonyl oxygen (O2). The amino group significantly enhances the electron density of the pyridine ring, making it susceptible to electrophilic aromatic substitution. [7]

Caption: Key nucleophilic sites for electrophilic attack.

N-Acylation of the Exocyclic Amino Group

The N4-amino group is the most reactive nucleophilic site for reactions with acylating agents like acid chlorides and anhydrides. This reaction is fundamental not only for synthesizing amide derivatives but also as a crucial protecting group strategy. By converting the highly activating -NH₂ group into a less activating N-acetyl group (-NHCOCH₃), one can moderate the ring's reactivity and prevent unwanted side reactions during subsequent electrophilic substitutions, such as nitration or halogenation.^[8]

This protocol describes a standard procedure for the protection of the C4-amino group.

Materials:

- **4-Amino-5-methylpyridin-2-ol**
- Acetic Anhydride ((CH₃CO)₂O)
- Pyridine (anhydrous)
- Deionized Water
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, separation funnel.

Procedure:

- **Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve **4-Amino-5-methylpyridin-2-ol** (1.24 g, 10 mmol) in 20 mL of anhydrous pyridine. Stir until fully dissolved.
- **Acylation:** Cool the solution in an ice bath to 0-5°C. Add acetic anhydride (1.12 mL, 12 mmol, 1.2 equivalents) dropwise over 10 minutes. Causality Note: Pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct. Dropwise addition at low temperature helps control the exothermic reaction.

- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully pour the mixture into 100 mL of ice-cold deionized water with stirring. A precipitate of the N-acetylated product should form.
- **Isolation:** Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).
- **Purification:** To remove any remaining acidic impurities, suspend the crude product in 50 mL of saturated NaHCO_3 solution and stir for 30 minutes. Filter, wash with water, and dry under vacuum. If further purification is needed, recrystallization from an ethanol/water mixture is recommended.
- **Characterization:** Confirm the structure of the resulting N-(2-hydroxy-5-methylpyridin-4-yl)acetamide via ^1H NMR, ^{13}C NMR, and MS analysis.

Electrophilic Aromatic Substitution: Halogenation

The electron-donating amino group strongly activates the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions. For this molecule, the C3 and C5 positions are ortho to the amino group. Since C5 is blocked by a methyl group, the C3 position is the most probable site for substitution.

This protocol uses N-Bromosuccinimide (NBS), a mild source of electrophilic bromine, to achieve controlled mono-bromination.

Materials:

- **4-Amino-5-methylpyridin-2-ol**
- N-Bromosuccinimide (NBS)
- Acetonitrile (anhydrous)
- Round-bottom flask, magnetic stirrer, light protection (aluminum foil).

Procedure:

- **Setup:** Dissolve **4-Amino-5-methylpyridin-2-ol** (1.24 g, 10 mmol) in 30 mL of anhydrous acetonitrile in a flask protected from light.
- **Reagent Addition:** Add N-Bromosuccinimide (1.78 g, 10 mmol, 1.0 equivalent) to the solution in one portion. Causality Note: Using a 1:1 stoichiometry helps to minimize the formation of di-brominated byproducts. Acetonitrile is a suitable polar aprotic solvent for this reaction.
- **Reaction:** Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.
- **Workup:** Upon completion, remove the solvent under reduced pressure.
- **Purification:** Dissolve the residue in a minimal amount of dichloromethane/methanol and purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the desired 3-bromo-**4-amino-5-methylpyridin-2-ol**.
- **Characterization:** Verify the structure and regiochemistry of the product using spectroscopic methods, including ^1H NMR (noting the disappearance of the C3-H signal) and mass spectrometry.

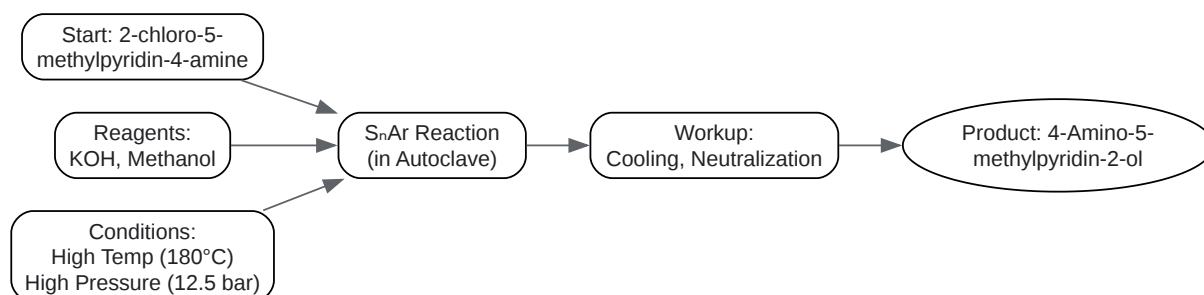
Reactions with Nucleophiles: Clarifying a Common Misconception

While literature sometimes refers to the alcoholic hydroxyl group undergoing nucleophilic substitution^{[1][5]}, this is generally unfavorable unless the hydroxyl group is first activated (e.g., by protonation to form a good water leaving group, or conversion to a sulfonate ester). The most prominent and industrially relevant reaction involving a nucleophile is, in fact, the synthesis of **4-Amino-5-methylpyridin-2-ol** itself, via a Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$) pathway. This often leads to confusion about the compound's own reactivity profile.

Synthesis via Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$)

The most well-documented method to produce the title compound is by reacting 2-chloro-5-methylpyridin-4-amine with a strong base like potassium hydroxide (KOH).^{[7][9]} In this reaction,

the hydroxide ion (OH^-) acts as the nucleophile, displacing the chloride leaving group at the C2 position.



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Caption: Workflow for the synthesis of the title compound.

This protocol is based on a patented industrial process, highlighting the robust conditions required.^[9]^[10]

Materials:

- 2-Chloro-5-methylpyridin-4-amine
- Potassium Hydroxide (KOH)
- Methanol
- High-pressure autoclave/reactor
- Hydrochloric acid/methanol solution for precipitation.

Warning: This reaction involves high temperatures and pressures and must be performed only in a suitable high-pressure reactor by trained personnel.

Procedure:

- **Charging the Reactor:** Charge the pressure reactor with 2-chloro-5-methylpyridin-4-amine (e.g., 4.0 g), methanol (40 mL), and potassium hydroxide (12.5 g).^[9]
- **Reaction:** Seal the reactor and heat the mixture to 180°C. The internal pressure will increase to approximately 12.5 bar. Maintain these conditions for 16 hours with stirring.^{[9][10]}
Causality Note: The high temperature and pressure are necessary to overcome the activation energy for the S_NAr reaction on the electron-rich pyridine ring.
- **Cooling and Workup:** After 16 hours, cool the reactor to room temperature. Carefully vent any excess pressure.
- **Precipitation:** Transfer the reaction mixture to a beaker. The product can be precipitated by carefully adding a solution of hydrochloric acid in methanol to adjust the pH, causing the crude product to crystallize.^{[5][10]}
- **Isolation and Purification:** Collect the solid by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. The overall yield for this two-step process (including a preceding hydrogenation) is reported to be high, around 84%.^[9]

Table of Reported Synthesis Conditions

Starting Material	Reagent	Solvent	Temperature (°C)	Pressure (bar)	Yield (%)	Reference
2-chloro-5-methylpyridin-4-amine	KOH	Methanol	180	12.5	84 (overall)	^{[9][10]}
2-chloro-5-methylpyridin-4-amine	KOH	Methanol	160-200	Autoclave	>75	^{[1][7]}
2-chloro-4-amino-5-methylpyridine	-	Ethylene Glycol	-	-	-	^{[5][10]}

Summary and Synthetic Outlook

4-Amino-5-methylpyridin-2-ol is a versatile heterocyclic building block whose reactivity is dominated by its nucleophilic character.

- **Reaction with Electrophiles:** The molecule readily reacts with electrophiles. The exocyclic N4-amino group is the primary site for acylation and alkylation. The activated pyridine ring undergoes electrophilic aromatic substitution, predictably at the C3 position.
- **Reaction with Nucleophiles:** The compound itself is not electrophilic and does not readily react with nucleophiles. Its formation via a nucleophilic aromatic substitution reaction is a key synthetic route but should not be mistaken for a reaction of the title compound itself.

Understanding this reactivity profile is essential for researchers in drug development who utilize this molecule as a precursor for complex targets like Finerenone.[3] By leveraging the predictable nucleophilicity of the amino group and the aromatic ring, chemists can strategically functionalize this scaffold to build a diverse range of novel chemical entities.

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